molecular formula C24H28N4O2 B11300821 N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

Cat. No.: B11300821
M. Wt: 404.5 g/mol
InChI Key: MBPPRNXSKDPSAK-UHFFFAOYSA-N
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Description

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a piperidine ring, a quinoxaline moiety, and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide typically involves multiple steps:

    Formation of the Quinoxaline Moiety: The quinoxaline ring can be synthesized through the condensation of an o-phenylenediamine with a diketone under acidic conditions.

    Synthesis of the Piperidine Ring: The piperidine ring can be formed via a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Coupling Reactions: The final step involves coupling the quinoxaline moiety with the piperidine ring and the dimethylphenyl group. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted quinoxaline or piperidine derivatives.

Scientific Research Applications

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: It can be explored as a potential drug candidate for various therapeutic areas, including anti-inflammatory and anticancer research.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study biological pathways and molecular interactions.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,5-dimethylphenyl)-1-(2-quinoxalinyl)piperidine-3-carboxamide
  • N-(3,5-dimethylphenyl)-1-(3-methoxyquinoxalin-2-yl)piperidine-3-carboxamide
  • N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-4-carboxamide

Uniqueness

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide is unique due to the specific combination of functional groups and the position of the substituents. This unique structure can result in distinct biological activities and physicochemical properties compared to similar compounds.

Properties

Molecular Formula

C24H28N4O2

Molecular Weight

404.5 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-(3-ethoxyquinoxalin-2-yl)piperidine-3-carboxamide

InChI

InChI=1S/C24H28N4O2/c1-4-30-24-22(26-20-9-5-6-10-21(20)27-24)28-11-7-8-18(15-28)23(29)25-19-13-16(2)12-17(3)14-19/h5-6,9-10,12-14,18H,4,7-8,11,15H2,1-3H3,(H,25,29)

InChI Key

MBPPRNXSKDPSAK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=NC2=CC=CC=C2N=C1N3CCCC(C3)C(=O)NC4=CC(=CC(=C4)C)C

Origin of Product

United States

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